molecular formula C15H16O4 B14514316 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid CAS No. 63006-74-6

2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid

Cat. No.: B14514316
CAS No.: 63006-74-6
M. Wt: 260.28 g/mol
InChI Key: BQOJWUCJCXYFRF-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid is an organic compound that features a methoxyphenyl group attached to a cyclohexenone ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The cyclohexenone ring can be reduced to form cyclohexanol derivatives.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential cytotoxic effects on cancer cells.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid is unique due to its combination of a methoxyphenyl group, a cyclohexenone ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

63006-74-6

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid

InChI

InChI=1S/C15H16O4/c1-19-14-8-3-2-5-11(14)10-6-4-7-13(16)12(10)9-15(17)18/h2-3,5,8H,4,6-7,9H2,1H3,(H,17,18)

InChI Key

BQOJWUCJCXYFRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)CCC2)CC(=O)O

Origin of Product

United States

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